Cas no 2287265-73-8 (2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid structure](https://es.kuujia.com/scimg/cas/2287265-73-8x500.png)
2287265-73-8 structure
Nombre del producto:2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid Propiedades químicas y físicas
Nombre e identificación
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- EN300-6761336
- 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 2287265-73-8
- 2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
-
- Renchi: 1S/C18H22ClNO4/c1-16(2,3)24-15(23)20-13(14(21)22)18-8-17(9-18,10-18)11-5-4-6-12(19)7-11/h4-7,13H,8-10H2,1-3H3,(H,20,23)(H,21,22)
- Clave inchi: ZZDLACNVZCWWKE-UHFFFAOYSA-N
- Sonrisas: ClC1=CC=CC(=C1)C12CC(C(C(=O)O)NC(=O)OC(C)(C)C)(C1)C2
Atributos calculados
- Calidad precisa: 351.1237359g/mol
- Masa isotópica única: 351.1237359g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 6
- Complejidad: 522
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.7
- Superficie del Polo topológico: 75.6Ų
2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761336-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 0.5g |
$1714.0 | 2025-03-13 | |
Enamine | EN300-6761336-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 0.1g |
$1572.0 | 2025-03-13 | |
Enamine | EN300-6761336-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 2.5g |
$3501.0 | 2025-03-13 | |
Enamine | EN300-6761336-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 5.0g |
$5179.0 | 2025-03-13 | |
Enamine | EN300-6761336-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 0.05g |
$1500.0 | 2025-03-13 | |
Enamine | EN300-6761336-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 10.0g |
$7681.0 | 2025-03-13 | |
Enamine | EN300-6761336-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 1.0g |
$1785.0 | 2025-03-13 | |
Enamine | EN300-6761336-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(3-chlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287265-73-8 | 95.0% | 0.25g |
$1642.0 | 2025-03-13 |
2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid Literatura relevante
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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